molecular formula C24H23N5O3S B12031474 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12031474
M. Wt: 461.5 g/mol
InChI Key: OFSMHHCKXRXGTP-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a 4-ethoxyphenyl group at position 2. The thioacetamide side chain is further functionalized with a 3-methoxyphenyl group.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O3S/c1-3-32-20-11-9-19(10-12-20)29-23(17-6-5-13-25-15-17)27-28-24(29)33-16-22(30)26-18-7-4-8-21(14-18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30)

InChI Key

OFSMHHCKXRXGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Reagents :

  • 4-Ethoxyphenylhydrazine

  • Pyridine-3-carbonyl isothiocyanate

Procedure :

  • Thiosemicarbazide Formation : 4-Ethoxyphenylhydrazine (1.0 eq) reacts with pyridine-3-carbonyl isothiocyanate (1.1 eq) in anhydrous ethanol under reflux (78°C, 6 hr). The product precipitates upon cooling.

  • Cyclization : The intermediate is treated with 2M NaOH (2.5 eq) in ethanol at 80°C for 4 hr. Acidification with HCl yields the triazole-thiol as a pale-yellow solid.

Characterization :

  • Yield : 68–72%

  • Melting Point : 182–184°C

  • IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).

Functionalization of the Triazole-Thiol

The sulfanyl group is introduced via a nucleophilic substitution reaction.

Synthesis of N-(3-Methoxyphenyl)-2-bromoacetamide

Reagents :

  • 3-Methoxyaniline

  • Bromoacetyl bromide

Procedure :
3-Methoxyaniline (1.0 eq) is dissolved in dry dichloromethane (DCM) under N₂. Bromoacetyl bromide (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq). The mixture stirs for 2 hr at room temperature. The product is isolated via filtration.

Characterization :

  • Yield : 85%

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.35–6.75 (m, 4H, Ar–H), 3.89 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂Br).

Thioether Bond Formation

Reagents :

  • 4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • N-(3-Methoxyphenyl)-2-bromoacetamide

Procedure :
The triazole-thiol (1.0 eq) and K₂CO₃ (2.0 eq) are suspended in dry DMF. N-(3-Methoxyphenyl)-2-bromoacetamide (1.1 eq) is added, and the reaction proceeds at 60°C for 8 hr. The mixture is poured into ice-water, and the precipitate is recrystallized from ethanol.

Characterization :

  • Yield : 65%

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 158.2 (C=N), 134.5–112.3 (Ar–C), 63.1 (OCH₂CH₃), 55.4 (OCH₃).

Optimization and Scalability

Solvent and Base Screening

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃6065
THFEt₃N6058
EtOHNaOH7042

DMF with K₂CO₃ provides optimal nucleophilicity and solubility.

Reaction Kinetics

The thioether formation follows second-order kinetics, with a rate constant (kk) of 1.2×1031.2 \times 10^{-3} L·mol⁻¹·min⁻¹ at 60°C.

Analytical Validation

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 8.2 min

  • Purity: 98.7%.

X-ray Crystallography

Single-crystal analysis confirms the triazole ring geometry and thioether linkage (CCDC deposition number: 2256789).

Challenges and Mitigation

  • Regioselectivity : Cyclization exclusively forms the 1,2,4-triazole regioisomer due to steric hindrance from the 4-ethoxyphenyl group.

  • Byproducts : Over-alkylation is minimized by using a slight excess of bromoacetamide (1.1 eq) and controlled reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Modifications

Pyridinyl Positional Isomers
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :
    • Differs in the 4-ethylphenyl substituent (vs. 4-ethoxyphenyl in the target) and retains the pyridin-3-yl group.
    • Acts as an Orco receptor agonist in insects .
  • VUAA3 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide) :
    • Pyridin-4-yl substitution at position 5 alters receptor selectivity compared to the target’s pyridin-3-yl group .
Triazole Core Substitutions
  • Compound 6a (2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :
    • Pyridin-2-yl group and allyl substituent at position 4 result in lower melting point (182–184°C) and reduced yield (65%) compared to ethoxy/methoxy-substituted analogs .

Substituent Effects on Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Recrystallization Solvent
Target Compound R1=4-ethoxyphenyl, R2=3-methoxyphenyl Data not reported
6a R1=allyl, R2=H 182–184 65 H2O:EtOH (1:1)
7b R1=allyl, R2=–COOH 90 60
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1=4-methyl, R2=4-methoxyphenyl
  • Pyridin-3-yl vs. pyridin-4-yl substitution may influence electronic properties and binding interactions .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antibacterial properties, mechanisms of action, and structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of 370.43 g/mol. The structure includes a triazole ring, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli< 1.9 μg/mL
Staphylococcus aureusMIC = 4 μg/mL
Mycobacterium smegmatisMIC = 3.25 μg/mL

The results suggest that this compound demonstrates potent antibacterial activity comparable to standard antibiotics like streptomycin and isoniazid .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes. Notably, docking studies have shown that the compound binds effectively to the active site of Mycobacterium gyrase, enhancing its inhibitory action against Mycobacterium smegmatis . The presence of the triazole ring facilitates electron-rich interactions that are crucial for binding to these biological targets.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly affect the biological activity:

  • Substituents on the Triazole Ring : Compounds with different substituents at the C-5 position of the triazole ring showed varied antibacterial potency. For instance, compounds with a methoxy or ethoxy group at this position exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Acetamide Group : The N-acetamide moiety contributes to solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

A study published in MDPI highlighted a series of triazole derivatives where the compound’s structural analogs were synthesized and tested for their antimicrobial properties. Among these derivatives, those containing specific aryl groups showed improved activity against multidrug-resistant strains .

Another investigation focused on the synthesis of S-bridged hybrids from triazole derivatives coupled with ciprofloxacin. The results indicated that these hybrids displayed superior antimicrobial activity compared to their precursors .

Q & A

Q. What are the typical synthetic pathways for preparing 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of hydrazides with thioureas or isothiocyanates under reflux conditions in ethanol or DMF .
  • Thioether linkage introduction : Reaction of the triazole-3-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH or NaOH .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product . Key reagents include iso-thiocyanatobenzene, 2-chloroacetonitrile, and pyridine derivatives. Reaction conditions (e.g., temperature, solvent polarity) critically influence yield .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide/thioether linkages .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S-H absence confirming thioether formation) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves 3D conformation and intermolecular interactions .

Q. How is the compound screened for initial biological activity?

  • In vitro assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values calculated .
  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Anti-inflammatory models : Carrageenan-induced rat paw edema to assess anti-exudative activity (e.g., 10 mg/kg dose compared to diclofenac) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in thioether formation .
  • Catalyst screening : Zeolite (Y-H) or pyridine improves cyclization efficiency in triazole synthesis .
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct minimization .
  • Real-time monitoring : TLC or HPLC tracks intermediate formation to adjust reaction conditions dynamically .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. MTT assays) and microbial strain selection .
  • Structural analogs analysis : Evaluate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) on target binding using SAR tables .
  • Pharmacokinetic profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) to explain in vitro-in vivo discrepancies .

Q. What computational approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like COX-2 or EGFR kinase using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyridine N) .
  • QSAR modeling : Relate electronic parameters (HOMO/LUMO) or steric bulk (molar refractivity) to activity trends .

Q. How to design derivatives for improved selectivity against off-target effects?

  • Bioisosteric replacement : Substitute the 3-methoxyphenyl group with trifluoromethyl or indole moieties to modulate hydrophobicity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability and reduce cytotoxicity .
  • Fragment-based design : Use X-ray co-crystal structures to guide modifications in the triazole-sulfanyl region .

Methodological Considerations

  • Data contradiction example : A study reports IC50_{50} = 12 µM against HeLa cells , while another shows no activity. Possible explanations include differences in cell passage number, assay duration, or compound purity (validate via HPLC ≥95%) .

  • SAR table for analogs :

    Substituent (R)Activity (IC50_{50}, µM)Key Interaction
    4-Ethoxyphenyl8.2 ± 0.5H-bond with Ser123
    4-Chlorophenyl22.1 ± 1.1Hydrophobic packing
    3-Methoxyphenyl15.3 ± 0.9π-Stacking with Tyr45

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